molecular formula C25H21Cl2N2O5+ B12513718 Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-

Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-

Cat. No.: B12513718
M. Wt: 500.3 g/mol
InChI Key: KWFRWLVSVLQCPR-UHFFFAOYSA-O
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Description

The compound 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium is a synthetic organic molecule known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex aromatic structure, which includes multiple functional groups such as carboxyl, dichloro, and dimethylamino groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium typically involves a multi-step process that includes the following key steps:

  • Formation of the Core Structure: : The core structure of the compound is synthesized through a series of condensation reactions involving appropriate aromatic precursors. These reactions are often catalyzed by acidic or basic conditions to facilitate the formation of the xanthen-10-ylium core.

  • Introduction of Functional Groups: : The carboxyl, dichloro, and dimethylamino groups are introduced through selective substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, carboxylating agents, and dimethylamine.

  • Purification: : The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which may exhibit different electronic properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and stability.

    Substitution: The aromatic rings of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of derivatives with modified functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new aromatic compounds.

    Biology: Investigated for its potential as a fluorescent probe or dye, due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism by which 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium exerts its effects is largely dependent on its interaction with molecular targets and pathways. For example, as a fluorescent probe, the compound may interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured. In therapeutic applications, the compound may target specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium: can be compared with other similar compounds, such as:

    Fluorescein: A well-known fluorescent dye with similar structural features but different functional groups.

    Rhodamine: Another fluorescent dye with a similar core structure but different substituents.

    Eosin: A dye with similar applications in biology and medicine but distinct chemical properties.

The uniqueness of 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium lies in its specific combination of functional groups, which confer unique reactivity and properties not found in other compounds.

Properties

Molecular Formula

C25H21Cl2N2O5+

Molecular Weight

500.3 g/mol

IUPAC Name

[9-(2,4-dicarboxy-3,6-dichlorophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)21-17(26)11-16(24(30)31)23(27)22(21)25(32)33/h5-11H,1-4H3,(H-,30,31,32,33)/p+1

InChI Key

KWFRWLVSVLQCPR-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl

Origin of Product

United States

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